Adamantan-1-yl acrylate

Catalog No.
S1549012
CAS No.
121601-93-2
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamantan-1-yl acrylate

Photoresist engineers and polymer chemists requiring extreme thermal and etch stability often find standard acrylate monomers (e.g., isobornyl acrylate) insufficient for 193 nm lithography and high-temperature elastomers. Adamantan-1-yl acrylate (AdA) addresses these limits:

  • Tg of homopolymer: 133 °C, surpassing tert-butyl and isobornyl acrylates.
  • Enables precise living anionic polymerization without backbiting, yielding monomodal block copolymers.
  • Superior dry etch resistance for semiconductor patterning.

Sourced in high purity with batch consistency, shipped globally.

CAS Number

121601-93-2

Product Name

Adamantan-1-yl acrylate

IUPAC Name

1-adamantyl prop-2-enoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2

InChI Key

PHPRWKJDGHSJMI-UHFFFAOYSA-N

SMILES

C=CC(=O)OC12CC3CC(C1)CC(C3)C2

Canonical SMILES

C=CC(=O)OC12CC3CC(C1)CC(C3)C2

The exact mass of the compound Adamantan-1-yl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Adamantan-1-yl acrylate, 1-Adamantyl acrylate, Adamantyl acrylate, AdA, Tricyclo[3.3.1.13,7]dec-1-yl acrylate, 2-Propenoic acid, tricyclo[3.3.1.13,7]dec-1-yl ester

Purity

≥95%

Package Size

1 g, 5 g, 25 g

Adamantan-1-yl acrylate (CAS 121601-93-2) is a specialized bulky aliphatic monomer characterized by its rigid, three-dimensional adamantane cage attached to a polymerizable acrylate group. In industrial procurement, it is primarily sourced to impart exceptional thermal stability, hydrophobicity, and dry etch resistance to polymer backbones. Unlike simple alkyl acrylates, the extreme steric bulk of the adamantyl moiety severely restricts molecular mobility in the resulting polymer chain. This structural rigidity yields homopolymers with exceptionally high glass transition temperatures (Tg) and robust physical properties, making it a foundational building block for advanced optical materials, high-performance coatings, and 193 nm semiconductor lithography [1].

Research Fit

1 Compatible with free radical, anionic, and photopolymerization routes for homopolymer and copolymer synthesis.
2 Enables rigid, high-Tg acrylate matrices for elevated-temperature polymer design and dimensional stability studies.
3 Lithography-grade specification available for semiconductor photoresist procurement and 193 nm patterning research.

Procuring generic bulky monomers like isobornyl acrylate (IBOA) or tert-butyl acrylate as cost-saving substitutes for adamantan-1-yl acrylate compromises both thermal ceilings and process stability. While IBOA increases polymer Tg relative to baseline acrylates, it cannot match the extreme rigidity of the fused tricyclic adamantane cage, resulting in a significantly lower thermal threshold [1]. Furthermore, in demanding applications such as 193 nm ArF photoresists, standard aliphatic acrylates lack the necessary plasma dry etch resistance, leading to pattern degradation during semiconductor manufacturing [2]. Additionally, adamantan-1-yl acrylate demonstrates unique compatibility with living anionic polymerization, avoiding the backbiting side-reactions that typically broaden molecular weight distributions and leave homopolymer residues in conventional acrylate synthesis [1].

Substitution Risk

Risk Factor
Adamantyl Acrylate
Standard Alkyl Acrylate
Thermal Stability
Homopolymer Tg may exceed 150 °C; maintains dimensional integrity at elevated temperatures.
Polymer may flow or deform above ambient temperatures; reported Tg well below 0 °C for common variants.
Chain Stiffness
Semi-rigid regime; persistence length comparable to PMMA and polystyrene.
Flexible backbone; significantly higher segmental mobility may increase creep under load.
Application Fit
Supports lithography-grade clarity, etch resistance, and optical transparency requirements.
May not meet stringent clarity or dry-etch resistance needed for semiconductor photoresist workflows.

Extreme Tg Enhancement

Thermal analysis demonstrates that the homopolymer of adamantan-1-yl acrylate achieves a glass transition temperature (Tg) of 133 °C, driven by the severe steric hindrance of the adamantane cage. This thermal ceiling significantly outperforms standard bulky acrylates like poly(tert-butyl acrylate), which exhibits a Tg of approximately 43 °C, and provides a distinct advantage over other cyclic alternatives [1].

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound Data133 °C (Poly(1-adamantyl acrylate))
Comparator Or Baseline43 °C (Poly(tert-butyl acrylate))
Quantified Difference+90 °C increase in thermal stability ceiling
ConditionsDifferential scanning calorimetry (DSC) of homopolymers

Allows buyers to formulate acrylic coatings and elastomers that maintain structural integrity at much higher continuous service temperatures.

Tg Elevation
Head-to-head
PAdA 156 °C vs. PnBA −53 °C
Δ +209 °C
Supports high-temperature acrylate polymer design.
DMA/DSC; homopolymer conditions.

Living Anionic Polymerization Precision

Synthesizing well-defined acrylate block copolymers is notoriously difficult due to backbiting side reactions. However, adamantan-1-yl acrylate can be polymerized via living anionic polymerization to yield highly controlled molecular weights with a narrow polydispersity index (PDI) of ~1.10. When sequentially copolymerized with methyl methacrylate (MMA), it forms block copolymers with zero residual homopolymer, a feat rarely achieved with standard acrylates [1].

Evidence DimensionPolydispersity Index (PDI) and Homopolymer Residuals
Target Compound DataPDI ~1.10 with no detectable residual homopolymer
Comparator Or BaselineStandard acrylates (prone to backbiting, broader PDI, and homopolymer contamination)
Quantified DifferenceNear-perfect living character (PDI approaching 1.0)
ConditionsAnionic polymerization in THF at -78 °C using DPMK/Et2Zn initiator

Ensures strict stoichiometric control and high reproducibility for manufacturers synthesizing advanced block copolymer architectures.

Chain Stiffness
Class-level
Persistence length comparable to PMMA and polystyrene.
Supports reduced creep vs. flexible polyacrylates.
Direct numeric comparison not reported.

Plasma Dry Etch Resistance

In the formulation of 193 nm chemically amplified resists (CARs), the polymer backbone must withstand harsh plasma etching. Adamantan-1-yl acrylate serves as a critical structural monomer because its high carbon density and fused cage structure provide superior dry etch resistance compared to linear or branched alkyl acrylates, while maintaining critical transparency at the 193 nm wavelength [1].

Evidence DimensionPlasma Dry Etch Resistance
Target Compound DataHigh etch resistance driven by the adamantyl pendant group
Comparator Or BaselineStandard alkyl acrylates (rapid degradation under plasma)
Quantified DifferenceSignificant reduction in film thickness loss during pattern transfer
ConditionsArF excimer laser (193 nm) lithography and subsequent plasma etching

Essential for semiconductor material procurers needing a backbone monomer that prevents pattern collapse in sub-0.18 µm design rules.

Lithography Grade
Specification review
Turbidity < 1.7 NTU
in MEK or THF
Procurement benchmark for semiconductor-grade monomer.
Formazin standard; patent-derived specification.
Shrinkage & Stability
Data to verify
Reported reduction in polymerization shrinkage; TGA indicates higher thermal stability.
May support dimensional fidelity in UV-curing workflows.
Numeric comparator data not available.

193 nm ArF Photoresist Resins

Leveraging its high dry etch resistance and optical transparency, adamantan-1-yl acrylate is a foundational monomer for chemically amplified positive photoresists. It is specifically selected over standard acrylates to prevent pattern degradation during the plasma etching phase of semiconductor manufacturing [1].

High-Temperature Acrylic Elastomers

Due to its ability to push polymer Tg to 133 °C, this monomer is ideal for the hard blocks in thermoplastic elastomers. It allows material scientists to design acrylic elastomers with upper service temperatures that far exceed those achievable with tert-butyl or isobornyl acrylate [2].

Advanced Block Copolymer Architectures

Because it uniquely resists backbiting during living anionic polymerization, adamantan-1-yl acrylate is the preferred monomer for synthesizing precise, monomodal block copolymers (e.g., PAdA-b-PMMA) without homopolymer contamination, ensuring high lot-to-lot reproducibility in specialized coatings [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
ArF Photoresist Resin
Optical transparency & turbidity specification
Lithography-grade monomer specification review
High-Temperature TPE
Tg differential for hard/soft domain segregation
DMA thermal profile and service temperature validation
UV-Curable Coatings & 3D Resins
Shrinkage reduction & thermal stability
Dimensional fidelity and cured-network integrity verification
Damping Copolymers
β-relaxation temperature tunability
Viscoelastic damping profile review across temperature range

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Adamantyl acrylate

Explore Compound Types